3-Fluoro-6-methoxy-2-nitrobenzoic acid
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Overview
Description
3-Fluoro-6-methoxy-2-nitrobenzoic acid is an aromatic compound with the molecular formula C8H6FNO5. It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-methoxy-2-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 3-fluoro-6-methoxybenzoic acid to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the fluorination of 3-methoxy-2-nitrobenzoic acid using a fluorinating agent such as Selectfluor .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-6-methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 3-Fluoro-6-methoxy-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Fluoro-6-carboxy-2-nitrobenzoic acid.
Scientific Research Applications
3-Fluoro-6-methoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methoxy-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s binding affinity to certain targets. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties .
Comparison with Similar Compounds
- 3-Fluoro-2-methyl-6-nitrobenzoic acid
- 3-Methoxy-2-nitrobenzoic acid
- 3-Fluoro-6-methoxybenzoic acid
Comparison: 3-Fluoro-6-methoxy-2-nitrobenzoic acid is unique due to the combination of its functional groupsFor example, 3-Fluoro-2-methyl-6-nitrobenzoic acid lacks the methoxy group, which can significantly alter its chemical properties and reactivity .
Properties
IUPAC Name |
3-fluoro-6-methoxy-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-5-3-2-4(9)7(10(13)14)6(5)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOYWYIHMQIGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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